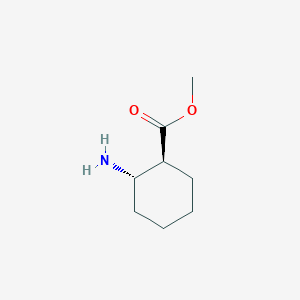

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate

Vue d'ensemble

Description

“Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate” likely refers to a compound that contains a cyclohexane ring, which is a six-membered ring of carbon atoms. This ring has an amino group (NH2) and a carboxylate ester group (COOCH3) attached to it .

Molecular Structure Analysis

The molecule likely has a three-dimensional structure due to the presence of the cyclohexane ring. The (1S,2S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The exact structure would need to be confirmed using techniques like X-ray crystallography .Chemical Reactions Analysis

The compound contains an amino group and an ester group, both of which are reactive. The amino group can participate in acid-base reactions, while the ester group can undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. Factors like polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Application in Forensic Chemistry

Summary of the Application

The compound is part of the phenethylamines class, which are often used as illicit drugs. The structure and forensic identification of these compounds, including amphetamine, methamphetamine, and others, are crucial in forensic chemistry .

Methods of Application

The identification process involves chemical screening methods, and the use of Gas Chromatography-Mass Spectrometry (GCMS) and Fourier Transform Infrared Spectroscopy (FTIR) for definitive identification .

Results or Outcomes

The identification of these compounds helps in the forensic analysis of illicit drugs, contributing to law enforcement efforts .

Application in Drug Synthesis

Summary of the Application

The compound is used in the synthesis of AR-15512, a bioactive compound with menthol-like cooling effects currently being evaluated in phase 2b clinical trials for the treatment of dry eye . It’s also used in the synthesis of other drugs.

Methods of Application

The synthesis involves specific stages where epimerization processes at the C-1 can occur. The absolute configuration of the (1S,2S,5R)-diastereomer was determined by X-ray crystallographic analysis .

Results or Outcomes

The synthesis results in the production of AR-15512 and other drugs. New HPLC methods were designed and developed for the identification of the two stereoisomers and their comparison with the clinical candidate AR-15512 .

Application in Enzymatic Menthol Production

Summary of the Application

This compound is used in the enzymatic production of menthol isomers, which are high-value monoterpenoid commodity chemicals .

Methods of Application

The process involves a one-pot biosynthesis of (1R,2S,5R)-( )-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases (MMR and MNMR from Mentha piperita) .

Results or Outcomes

The one-pot biosynthesis method allows easier optimization of each enzymatic step and easier modular combination of reactions to ultimately generate libraries of pure compounds for use in high-throughput screening .

Application in Fragrance Industry

Summary of the Application

The compound is used in the fragrance industry, specifically in the production of Hedione HC and Bedoukian methyl dihydrojasmonate high cis .

Methods of Application

The production involves chemical synthesis methods, and the use of High-Performance Liquid Chromatography (HPLC) for identification of the two stereoisomers .

Results or Outcomes

The production results in the creation of fragrances with different strengths. The strength leans like — Hedione (normal) —> Bedoukian HC (stronger) —> Firmenich HC (strongest) .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHWZRODJBJER-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449987 | |

| Record name | Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

CAS RN |

217799-18-3 | |

| Record name | Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

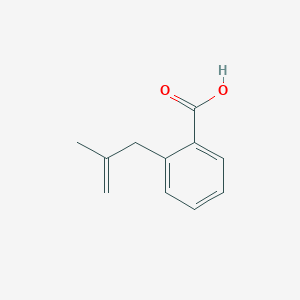

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)